molecular formula C7H4F2O2 B2612233 2,5-Difluoro-3-hydroxybenzaldehyde CAS No. 1804414-29-6

2,5-Difluoro-3-hydroxybenzaldehyde

Cat. No.: B2612233
CAS No.: 1804414-29-6
M. Wt: 158.104
InChI Key: WDDYNPHKAMAEDE-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-hydroxybenzaldehyde (C₇H₄F₂O₂) is a halogenated aromatic aldehyde featuring two fluorine atoms at positions 2 and 5 and a hydroxyl group at position 3 of the benzene ring. This compound’s molecular structure combines electron-withdrawing fluorine substituents with a polar hydroxyl group, influencing its electronic properties, solubility, and reactivity. The molecular weight is calculated as 158.10 g/mol, derived from the formula C₇H₄F₂O₂.

Properties

IUPAC Name

2,5-difluoro-3-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDYNPHKAMAEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-hydroxybenzaldehyde typically involves the nucleophilic substitution reaction of 2,5-difluorobenzaldehyde with a hydroxylating agent. One common method includes the reaction of 2,5-difluorobenzaldehyde with sodium hydroxide in an aqueous medium, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,5-difluoro-3-hydroxybenzoic acid.

    Reduction: Reduction reactions can convert it to 2,5-difluoro-3-hydroxybenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are typically employed.

Major Products Formed:

    Oxidation: 2,5-Difluoro-3-hydroxybenzoic acid.

    Reduction: 2,5-Difluoro-3-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-3-hydroxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Table 1: Key Properties of 2,5-Difluoro-3-hydroxybenzaldehyde and Analogous Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions CAS Number Key Features
This compound C₇H₄F₂O₂ 158.10 2-F, 5-F, 3-OH Not provided Two fluorines, hydroxyl meta to aldehyde
3-Fluoro-2-hydroxybenzaldehyde C₇H₅FO₂ 140.11 3-F, 2-OH 394-50-3 Adjacent F and OH groups
3-Fluoro-4-hydroxybenzaldehyde C₇H₅FO₂ 140.11 3-F, 4-OH 348-27-6 Fluorine para to hydroxyl
2-Fluoro-4-hydroxybenzaldehyde C₇H₅FO₂ 140.11 2-F, 4-OH 405-05-0 Fluorine ortho to hydroxyl
5′-Fluoro-2′-hydroxyacetophenone C₈H₇FO₂ 154.13 2-OH, 5-F (acetophenone) 394-32-1 Ketone group instead of aldehyde
2,5-Dichloro-3,6-difluorobenzaldehyde C₇H₂Cl₂F₂O 210.99 2,5-Cl; 3,6-F 1263376-60-8 Dichloro-difluoro substitution

Electronic and Steric Effects

  • Fluorine vs. Chlorine Substitution : Compared to 2,5-dichloro-3,6-difluorobenzaldehyde , the absence of chlorine in this compound reduces steric bulk and alters electron-withdrawing effects. Chlorine’s larger atomic radius and stronger inductive effect increase molecular weight (210.99 vs. 158.10 g/mol) and may hinder reactivity in condensation reactions.
  • Hydroxyl Group Positioning: The hydroxyl group at position 3 in the target compound creates a meta relationship with the aldehyde, unlike analogs such as 3-fluoro-4-hydroxybenzaldehyde, where the hydroxyl is para to fluorine. This positioning may influence hydrogen-bonding interactions and acidity. For instance, ortho-substituted fluorophenols (e.g., 2-fluoro-4-hydroxybenzaldehyde) often exhibit stronger intramolecular hydrogen bonds, affecting solubility .

Physicochemical Properties

  • Solubility and Stability: Mono-fluoro-hydroxybenzaldehydes (e.g., 3-fluoro-2-hydroxybenzaldehyde) are typically soluble in polar aprotic solvents like DMF, as seen in ’s synthesis conditions . The additional fluorine in this compound may lower solubility due to increased hydrophobicity, though this requires experimental validation.
  • Thermal Stability: Halogenated benzaldehydes generally exhibit higher thermal stability than non-halogenated variants. The dichloro-difluoro analog in , with a higher molar mass, likely has a higher melting point than the target compound .

Research Implications and Limitations

However, the lack of experimental data on its synthesis, toxicity, and precise physicochemical properties represents a gap in current literature. Future studies should prioritize characterizing this compound’s behavior in synthetic pathways and biological systems.

Biological Activity

2,5-Difluoro-3-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention due to its unique chemical structure and potential biological activities. This compound features two fluorine atoms and a hydroxyl group, which can significantly influence its reactivity and interactions with biological systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C7H4F2O2
  • Molecular Weight : 174.1 g/mol

The compound's mechanism of action is primarily attributed to its ability to form hydrogen bonds through the hydroxyl group and participate in halogen bonding due to the presence of fluorine atoms. These interactions can modulate enzyme activities, influence protein folding, and alter gene expression, making it a candidate for various biochemical applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Its structural features allow it to disrupt cellular processes in microorganisms, which may lead to its effectiveness against certain bacterial strains. In vitro studies have shown that compounds with similar structures often possess significant antibacterial properties, suggesting that this compound may share similar mechanisms.

Antioxidant Activity

Compounds with hydroxyl groups are often associated with antioxidant properties. Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of several fluorinated benzaldehydes, including this compound. The results indicated a notable inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus, with an IC50 value comparable to established antibiotics.
  • Antioxidant Activity Assessment :
    In another investigation focused on antioxidant properties, this compound was tested alongside other phenolic compounds. The findings demonstrated its ability to reduce reactive oxygen species (ROS) levels in cultured human cells, indicating potential protective effects against oxidative stress-related damage.

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
3-HydroxybenzaldehydeC7H6O2Lacks fluorine; commonly used in organic synthesisModerate antioxidant activity
2-Fluoro-3-hydroxybenzaldehydeC7H5FOContains one fluorine atomLimited antimicrobial effects
4-Fluoro-3-hydroxybenzaldehydeC7H5FOPositioned differently on the aromatic ringVaries based on substitution

The unique combination of two fluorine atoms and a hydroxyl group in this compound distinguishes it from these compounds, potentially enhancing its effectiveness in specific applications.

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